molecular formula C26H21N5O3 B12127724 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12127724
M. Wt: 451.5 g/mol
InChI Key: TWEZOFANBBJQRE-UHFFFAOYSA-N
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Description

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole group, a pyrroloquinoxaline core, and an amide linkage, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzodioxole moiety to the core structure.

    Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under mild conditions.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • 1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Uniqueness

The uniqueness of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H21N5O3

Molecular Weight

451.5 g/mol

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H21N5O3/c27-24-22(26(32)28-13-17-10-11-20-21(12-17)34-15-33-20)23-25(30-19-9-5-4-8-18(19)29-23)31(24)14-16-6-2-1-3-7-16/h1-12H,13-15,27H2,(H,28,32)

InChI Key

TWEZOFANBBJQRE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CC6=CC=CC=C6)N

Origin of Product

United States

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